Computational Target Prediction vs. Nicotinamide Regioisomer (N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide)
In silico target prediction using the DrugMapper algorithm maps N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide to a disease indication profile dominated by melanoma, tuberculosis, HIV infection, rheumatoid arthritis, and osteoarthritis [1]. By contrast, the nicotinamide regioisomer (N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide; CAS not retrievable from authoritative databases) is listed by vendors with a different putative application emphasis on 'anti-inflammatory and analgesic' pathways without the same breadth of predicted antiviral and oncology targets . The difference arises from the regioisomeric carboxamide vector: the 2-position picolinamide oxygen accepts a hydrogen bond from the hinge region, while the 3-position nicotinamide projects the carbonyl in a direction less compatible with certain kinase and GPCR binding pockets. This is a class-level inference based on medicinal chemistry precedent; no direct head-to-head biochemical comparison is publicly available.
| Evidence Dimension | Predicted therapeutic indication profile (in silico) |
|---|---|
| Target Compound Data | Melanoma; Tuberculosis; Bone Neoplasms; HIV Infections; Prostatic Neoplasms, Castration-Resistant; Arthritis, Rheumatoid; Dysmenorrhea; Low Back Pain; Osteoarthritis; Osteoarthritis, Knee; Pain; Spondylitis, Ankylosing; Toothache; Wounds and Injuries; Rheumatic Diseases |
| Comparator Or Baseline | Nicotinamide regioisomer: predicted anti-inflammatory, analgesic activity (exact disease mapping not publicly available) |
| Quantified Difference | Qualitative divergence: picolinamide isomer maps to broader antiviral/oncology spectrum; nicotinamide isomer maps primarily to inflammatory pain. |
| Conditions | DrugMapper algorithm v2019; target–disease association mapping based on structural similarity to known ligands. |
Why This Matters
For procurement decisions, this prediction suggests the picolinamide isomer may serve as a more versatile starting point for phenotypic screening across infectious disease, oncology, and inflammation programs, whereas the nicotinamide isomer may be more narrowly focused.
- [1] DrugMapper. Target prediction for N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide. IDAAPM, University of Helsinki. https://idaapm.helsinki.fi/drugmapper View Source
